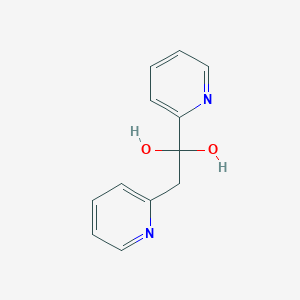![molecular formula C32H44O2 B13829064 2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol] is a synthetic organic compound with the molecular formula C32H44O2. It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the oxidation of materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol] typically involves the reaction of 6-tert-butyl-p-cresol with a suitable indene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its original phenolic form.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products
The major products formed from these reactions include various quinone derivatives, reduced phenolic compounds, and substituted aromatic compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol] has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various medical conditions.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include various reactive species, and the pathways involved are primarily those related to oxidative stress and antioxidant defense mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-p-cresol): Another antioxidant with similar properties but different molecular structure.
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Butylated Hydroxyanisole (BHA): Another common antioxidant used in food preservation and industrial applications.
Uniqueness
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol] is unique due to its specific molecular structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to prevent oxidation in a wide range of materials makes it particularly valuable in various industrial applications .
Propriétés
Formule moléculaire |
C32H44O2 |
|---|---|
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
2-tert-butyl-6-[3-(3-tert-butyl-2-hydroxy-5-methylphenyl)-4-tricyclo[5.2.1.02,6]decanyl]-4-methylphenol |
InChI |
InChI=1S/C32H44O2/c1-17-11-23(29(33)25(13-17)31(3,4)5)22-16-21-19-9-10-20(15-19)27(21)28(22)24-12-18(2)14-26(30(24)34)32(6,7)8/h11-14,19-22,27-28,33-34H,9-10,15-16H2,1-8H3 |
Clé InChI |
BSYCMDBZFGEQLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2CC3C4CCC(C4)C3C2C5=C(C(=CC(=C5)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


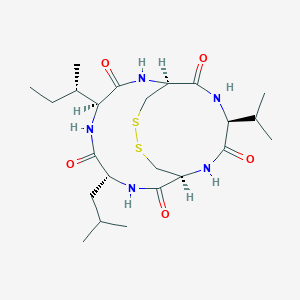
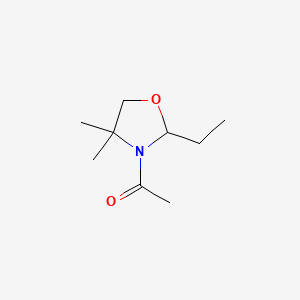
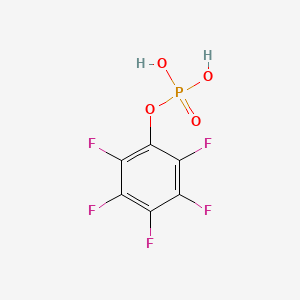
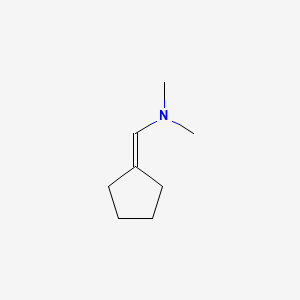
![Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13829021.png)
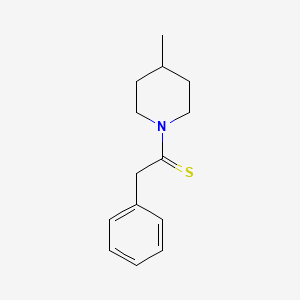
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde](/img/structure/B13829031.png)
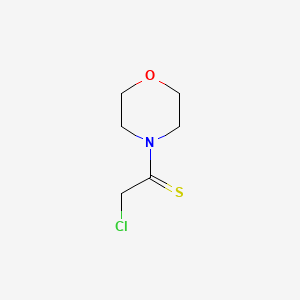
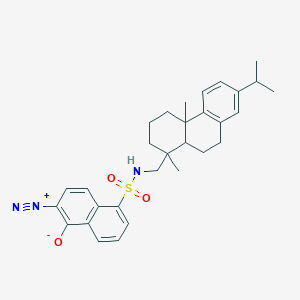
![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
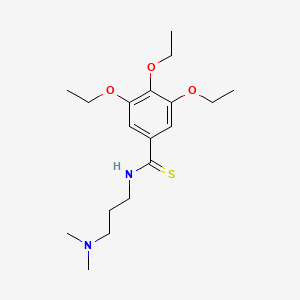
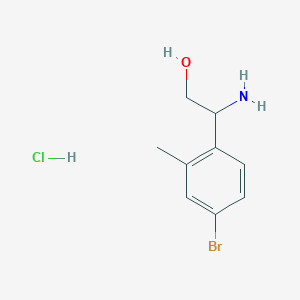
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)
